molecular formula C11H11NO B15412110 1-(Pyridin-3-YL)hex-1-EN-5-YN-3-OL CAS No. 393185-77-8

1-(Pyridin-3-YL)hex-1-EN-5-YN-3-OL

Cat. No.: B15412110
CAS No.: 393185-77-8
M. Wt: 173.21 g/mol
InChI Key: KJVOFOFJEZATMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-3-YL)hex-1-EN-5-YN-3-OL (CAS Number 393185-77-8) is a synthetic organic compound with the molecular formula C 11 H 11 NO and a molecular weight of 173.21 g/mol . This compound serves as a key nicotinic ligand in neuroscience and pharmacological research, particularly for studying nicotinic acetylcholine receptors (nAChRs) . It is structurally characterized by a pyridine ring linked to a hexenynol chain, which is crucial for its biological activity and receptor binding affinity. In research applications, this compound is recognized for its potent and selective action on human α4β2-nAChR subtypes, which are the most abundant high-affinity nicotine binding sites in the brain . Studies show it functions as a partial agonist at these receptors, exhibiting high potency with an EC 50 value of approximately 5.8 nM while demonstrating about half the efficacy of a full agonist like nicotine . This pharmacological profile makes it particularly valuable for investigating receptor desensitization, partial agonist effects, and the development of potential therapeutic agents. The primary research value of this compound lies in its utility for probing the structure and function of nicotinic acetylcholine receptors, which are implicated in various neurological processes and disorders . Its mechanism of action involves selective binding to α4β2-nAChRs, producing either activation at lower concentrations or inhibition of subsequent responses to full agonists upon prolonged exposure . This compound has shown significant antidepressant-like effects in preclinical models such as the forced swim test, suggesting potential research applications for mood disorder investigations . Researchers utilize this chemical tool to explore neurochemical pathways involved in nicotine dependence, depression, and the development of novel neuropharmacological agents with improved selectivity and reduced side effect profiles. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Proper safety protocols and handling procedures for laboratory chemicals should always be followed.

Properties

CAS No.

393185-77-8

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-pyridin-3-ylhex-1-en-5-yn-3-ol

InChI

InChI=1S/C11H11NO/c1-2-4-11(13)7-6-10-5-3-8-12-9-10/h1,3,5-9,11,13H,4H2

InChI Key

KJVOFOFJEZATMY-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C=CC1=CN=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Pyridinyl Substituents

Key analogues include compounds with pyridinyl-linked unsaturated chains or functionalized hydrocarbons. Examples from literature:

Compound Name Molecular Formula Functional Groups Key Properties/Applications Source
1-(Pyridin-3-YL)hex-1-EN-5-YN-3-OL C₁₁H₁₀N₂O Pyridine, alkyne, alkene, alcohol Unknown (theoretical applications) Hypothetical
(E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine C₁₁H₁₄N₂ Pyridine, imine, branched alkyl Volatile, fruity/pear odor (RI: 1442) Chemoecology study
(E)-N-(3-methylbutyl)-1-phenylmethanimine C₁₂H₁₆N₂ Phenyl, imine, branched alkyl Higher RI (unreported), no pear note Chemoecology study
(4aR)-1-[(3-chloro-4-hydroxyphenyl)methyl]-... C₂₈H₂₂ClF₆N₄O₃ Pyridazine, trifluoromethyl, amide Pharmaceutical candidate (patent) EP 4 374 877 A2

Key Observations :

  • Functional Group Influence : The hydroxyl group in this compound distinguishes it from imine-based analogues (e.g., compounds A and B in ), which exhibit volatility and odor but lack polar alcohol moieties. This difference may reduce volatility and enhance solubility in polar solvents.
  • Aromatic vs.
Physicochemical and Spectroscopic Comparisons
  • Odor and Volatility: Imine derivatives in emit fruity/pear notes due to low molecular weight and branched alkyl chains. The hydroxyl and alkyne groups in this compound likely suppress volatility, making odorless behavior probable.
  • Retention Index (RI) : Compound A in has RI = 1442, suggesting moderate polarity. The target compound’s RI is unreported but expected to be higher due to hydroxyl group polarity.
  • Synthetic Complexity: The patent compound involves multi-step synthesis (e.g., esterification, amidation), whereas this compound could theoretically be synthesized via Sonogashira coupling or hydroxylation of preformed alkynes.
Reactivity and Stability
  • Hydroxyl Group Reactivity : The alcohol in this compound may undergo esterification or oxidation, unlike imine analogues , which are prone to hydrolysis.
  • Alkyne Participation : The terminal alkyne could engage in click chemistry (e.g., Huisgen cycloaddition), a feature absent in phenylmethanimines .

Q & A

Q. What are the recommended synthetic routes for 1-(Pyridin-3-YL)hex-1-EN-5-YN-3-OL?

The synthesis of pyridine-containing alkyne derivatives typically involves cross-coupling reactions and functional group transformations. For example, palladium-catalyzed Sonogashira coupling can be employed to introduce the alkyne moiety, while pyridine rings are often functionalized via nucleophilic substitution or metal-mediated reactions. A methodological approach includes:

  • Alkyne formation : Use of sodium hydride and iodomethane for deprotonation and alkylation (applicable to intermediates) .
  • Pyridine coupling : Reaction conditions similar to those in , where pyridine derivatives are synthesized via reflux with acetylacetone or boronic acids in tetrahydrofuran (THF) or dioxane .
  • Purification : Column chromatography or recrystallization, followed by structural validation via NMR and IR spectroscopy .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on spectroscopic and crystallographic techniques:

  • NMR/IR : Proton and carbon NMR to confirm connectivity; IR for functional group identification (e.g., -OH, C≡C stretches) .
  • X-ray crystallography : SHELX software (SHELXL for refinement, SHELXS for structure solution) is widely used for resolving crystal structures, even for complex molecules with twinned data or high-resolution requirements .

Q. What safety precautions are necessary when handling this compound?

While specific hazard data for this compound is limited, general protocols for pyridine derivatives include:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and eye protection .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in crystallographic data for this compound?

Discrepancies in crystallographic results (e.g., twinning, disordered atoms) can be addressed by:

  • Software tools : SHELXD for experimental phasing and SHELXL for refinement, which are robust for handling high-resolution or twinned data .
  • Validation metrics : Cross-checking R-factors, electron density maps, and Hirshfeld surfaces to ensure model accuracy .
  • Data collection : Optimizing crystal quality (e.g., cryocooling) and collecting multiple datasets to confirm reproducibility .

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s bioactivity?

SAR studies require systematic modifications and biological testing:

  • Analog synthesis : Vary substituents on the pyridine ring or alkyne chain (e.g., halogenation, methylation) using methods in and .
  • Biological assays : Test against targets like bacterial enzymes (e.g., similar to oxazolidinone derivatives in ) or fungal models (as in ) .
  • Computational modeling : Use docking studies to predict binding interactions with biological targets, guided by mechanisms observed in pyrazole-carbonitrile derivatives .

Q. What are the challenges in maintaining compound stability during storage?

Stability issues arise from functional group reactivity (e.g., alkyne oxidation, alcohol dehydration):

  • Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent degradation .
  • Stability testing : Monitor via HPLC or mass spectrometry over time under varying pH and temperature conditions .
  • Light sensitivity : Store in amber vials if photodegradation is suspected, as seen in related pyridine derivatives .

Q. How to address discrepancies in biological activity data across different studies?

Variations in bioassay results may stem from differences in experimental design:

  • Standardization : Adopt consistent protocols (e.g., MIC testing for antimicrobial activity) as used in and .
  • Controls : Include reference compounds (e.g., known antibacterials like linezolid) to calibrate assay sensitivity .
  • Model diversity : Validate activity in multiple biological systems (e.g., in vitro enzyme assays and in vivo models) .

Methodological Considerations

  • Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray for stereochemistry) .
  • Experimental design : Prioritize modular synthesis routes to facilitate analog generation for SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.